Log P and pKa Head-to-Head: Octanesulfonic vs. Heptanesulfonic vs. Hexanesulfonic Acids
1-Octanesulfonic acid exhibits a log P (calculated) of 1.06 and pKa of −0.43, compared to 0.56 and approximately −0.42 for 1-heptanesulfonic acid and 0.07 and −0.91 for 1-hexanesulfonic acid [1]. The C8 chain provides a log P increment of ~0.5 per methylene unit relative to C7, directly translating to measurably stronger reversed-phase retention for ion-paired analytes. The pKa values confirm that all three remain fully ionized under typical HPLC mobile phase conditions (pH 2–8), meaning the retention differentiation arises predominantly from hydrophobic interaction differences rather than ionization state variations [1].
| Evidence Dimension | Hydrophobicity (log P, calculated) and acidity (pKa) |
|---|---|
| Target Compound Data | log P (calc.) = 1.06; pKa = −0.43 (octanesulfonic acid) |
| Comparator Or Baseline | 1-Heptanesulfonic acid: log P = 0.56, pKa ≈ −0.42; 1-Hexanesulfonic acid: log P = 0.07, pKa = −0.91 |
| Quantified Difference | Δ log P (C8 vs C7) ≈ +0.50; Δ log P (C8 vs C6) ≈ +0.99 |
| Conditions | Calculated log P values from EPA KOWWIN; pKa data adapted from NIST database |
Why This Matters
A log P difference of 0.5 between C8 and C7 directly impacts capacity factor (k′) in ion-pair RP-HPLC, enabling selection of the optimal chain length for a given analyte hydrophobicity without changing column or organic modifier composition.
- [1] NIST/EPA. Table 1: Alkanesulfonic acids pKa and logPcal values. Octanesulfonic: pKa −0.43, logP 1.06; Heptanesulfonic: pKa 0.56; Hexanesulfonic: pKa 0.07. Adapted from NIST database and EPA KOWWIN. PMC8239727. View Source
